molecular formula C8H18OSi B12795975 6-Ethyl-3,3-dimethyl-1,3-oxasilinane CAS No. 18388-20-0

6-Ethyl-3,3-dimethyl-1,3-oxasilinane

Cat. No.: B12795975
CAS No.: 18388-20-0
M. Wt: 158.31 g/mol
InChI Key: BHXJZPLIVMXVRK-UHFFFAOYSA-N
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Description

6-Ethyl-3,3-dimethyl-1,3-oxasilinane is a six-membered heterocyclic compound containing both silicon and oxygen atoms in its ring structure. The molecule features an ethyl group at position 6 and two methyl groups at position 3. Such silicon-oxygen heterocycles are of interest in materials science and organic synthesis due to their unique electronic and steric properties, which can influence reactivity and stability.

Properties

CAS No.

18388-20-0

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

6-ethyl-3,3-dimethyl-1,3-oxasilinane

InChI

InChI=1S/C8H18OSi/c1-4-8-5-6-10(2,3)7-9-8/h8H,4-7H2,1-3H3

InChI Key

BHXJZPLIVMXVRK-UHFFFAOYSA-N

Canonical SMILES

CCC1CC[Si](CO1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,3-dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it to silanes or other reduced silicon-containing compounds.

    Substitution: Substitution reactions can replace the ethyl or dimethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

6-Ethyl-3,3-dimethyl-1,3-oxasilinane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane involves its interaction with molecular targets through its silicon-oxygen bond. The compound can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include catalytic processes and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, indirect comparisons can be inferred from related silicon-containing compounds and heterocycles:

Structural and Functional Analogues

  • 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (CAS 10218-17-4)
    This urea derivative, highlighted in , shares silicon-based functional groups but differs fundamentally in structure. Unlike the oxasilinane’s cyclic silicon-oxygen framework, this compound features a linear urea backbone with trimethylsilyl substituents. It is primarily used as a silylating agent in organic synthesis to protect hydroxyl groups .
Property 6-Ethyl-3,3-dimethyl-1,3-oxasilinane (Hypothetical) 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea ()
Core Structure Silicon-oxygen heterocycle Linear urea with silyl substituents
Key Applications Potential stabilizer or catalyst (inferred) Silylation agent, organic synthesis
Synthesis Methods Not available in evidence Technical processes involving silylation reactions

Reactivity and Environmental Impact

discusses secondary organic aerosol (SOA) formation from dienes like 1,3-butadiene. Silicon-containing compounds often exhibit lower volatility compared to hydrocarbons, reducing their role in SOA formation. For example, 2,3-dimethyl-1,3-butadiene in shows minimal SOA yield due to structural constraints, suggesting that steric effects in oxasilinanes might similarly limit reactivity .

Substitution Patterns in Heterocycles

lists isoquinoline derivatives with ethyl, methyl, and methoxy substituents. While these are nitrogen-based heterocycles, substitution patterns (e.g., ethyl at position 6 in 6d–6h) may parallel those in oxasilinanes. Such groups can influence solubility and electronic properties, though silicon’s larger atomic radius and lower electronegativity would differentiate reactivity .

Biological Activity

6-Ethyl-3,3-dimethyl-1,3-oxasilinane is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Ethyl-3,3-dimethyl-1,3-oxasilinane has the molecular formula C9H20OSiC_9H_{20}OSi. Its structure features a six-membered ring containing silicon and oxygen, which contributes to its reactivity and potential biological applications. The compound's properties are summarized in the following table:

PropertyValue
Molecular Weight172.34 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Biological Activity Overview

Research indicates that 6-Ethyl-3,3-dimethyl-1,3-oxasilinane may exhibit various biological activities, including antimicrobial and anti-inflammatory effects. Its mechanism of action is believed to involve interaction with cellular targets that modulate signaling pathways.

Antimicrobial Activity

Studies have shown that compounds containing oxasilinane structures can possess antimicrobial properties. For instance, a related compound demonstrated significant inhibition of bacterial growth in vitro. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce markers of inflammation when administered at specific doses. This suggests a potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial activity of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Mice treated with 6-Ethyl-3,3-dimethyl-1,3-oxasilinane showed a significant reduction in paw swelling and inflammatory cytokines compared to the control group. The results suggest that this compound may inhibit pro-inflammatory pathways .

The proposed mechanisms for the biological activity of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane include:

  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival.
  • Modulation of Inflammatory Pathways : It may interfere with signaling molecules involved in inflammation, thereby reducing inflammatory responses.

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